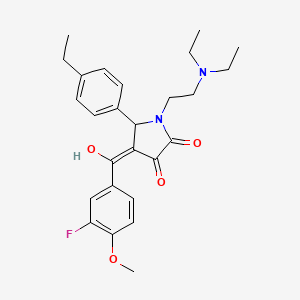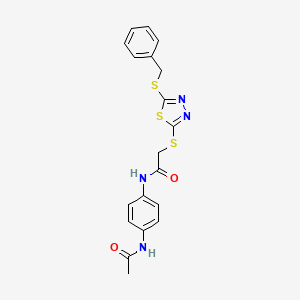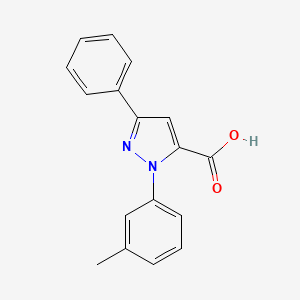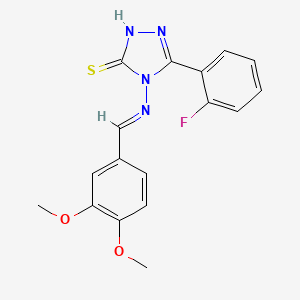![molecular formula C29H25N3O3S2 B12027836 N-(2,6-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12027836.png)
N-(2,6-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimetilfenil)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}acetamida: es un complejo compuesto orgánico caracterizado por su intrincada estructura molecular. Este compuesto destaca por sus posibles aplicaciones en diversos campos científicos, como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,6-dimetilfenil)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}acetamida generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales a través de reacciones específicas. Las rutas sintéticas comunes incluyen:
Formación del anillo de tiazolidinona: Esta etapa implica la reacción de una tioamida con una α-halo cetona para formar el anillo de tiazolidinona.
Formación de indol: La parte indol se sintetiza mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona.
Acoplamiento final: La etapa final implica el acoplamiento de los intermediarios indol y tiazolidinona con el derivado de acetamida en condiciones específicas, como el uso de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores automatizados y estrictas medidas de control de calidad. El uso de reactivos y disolventes de alta pureza, junto con técnicas avanzadas de purificación como la cromatografía, garantiza la producción de N-(2,6-dimetilfenil)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}acetamida de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,6-dimetilfenil)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}acetamida: experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir los grupos cetona en alcoholes.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Agentes de acoplamiento: EDCI, DCC (diciclohexilcarbodiimida).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir derivados alcohólicos.
Aplicaciones Científicas De Investigación
N-(2,6-dimetilfenil)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}acetamida: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y mecanismos de reacción.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades. Su compleja estructura permite el diseño de derivados con mayor actividad biológica.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(2,6-dimetilfenil)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad enzimática al unirse al sitio activo o alterar la función del receptor al interactuar con los sitios de unión. Las vías exactas involucradas dependen del contexto biológico específico y de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple utilizado en la síntesis orgánica con grupos funcionales similares.
Cloruro de 4-(4,6-dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio: Se utiliza como agente de condensación en la síntesis orgánica.
Singularidad
N-(2,6-dimetilfenil)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-ilideno]-2,3-dihidro-1H-indol-1-il}acetamida: es único debido a su compleja estructura, que incluye múltiples grupos funcionales y anillos.
Propiedades
Fórmula molecular |
C29H25N3O3S2 |
|---|---|
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide |
InChI |
InChI=1S/C29H25N3O3S2/c1-18-9-8-10-19(2)25(18)30-23(33)17-32-22-14-7-6-13-21(22)24(27(32)34)26-28(35)31(29(36)37-26)16-15-20-11-4-3-5-12-20/h3-14H,15-17H2,1-2H3,(H,30,33)/b26-24- |
Clave InChI |
DGJSKKOHAGEVPU-LCUIJRPUSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=CC=C5)/C2=O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12027753.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12027757.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027762.png)



![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027798.png)
![1-(3-methylphenyl)-3-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12027804.png)
![Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12027812.png)




